molecular formula C10H12Cl3N B2997672 [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride CAS No. 1552088-18-2

[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B2997672
CAS No.: 1552088-18-2
M. Wt: 252.56
InChI Key: JJSPXWKEUCRJAW-UHFFFAOYSA-N
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Description

[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and two chlorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride typically involves the reaction of 2,4-dichlorophenylcyclopropane with methanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, it is used to study the effects of cyclopropyl-containing compounds on cellular processes and enzyme activities.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in chemical synthesis .

Mechanism of Action

The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: This compound shares the 2,4-dichlorophenyl group but differs in its overall structure and functional groups.

    2,4-Dichlorophenylcyclopropane: A precursor in the synthesis of [1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride.

Uniqueness: The unique combination of a cyclopropyl group and a methanamine moiety, along with the presence of chlorine atoms, gives this compound distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

[1-(2,4-dichlorophenyl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10;/h1-2,5H,3-4,6,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSPXWKEUCRJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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